molecular formula C6H14ClNO B3028531 (R)-3-Ethylmorpholine hydrochloride CAS No. 218785-38-7

(R)-3-Ethylmorpholine hydrochloride

Cat. No.: B3028531
CAS No.: 218785-38-7
M. Wt: 151.63
InChI Key: ORJPOPZYIIQVBQ-FYZOBXCZSA-N
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Description

(R)-3-Ethylmorpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profiles

(R)-3-Ethylmorpholine hydrochloride is an active form in various pharmacological profiles. For instance, it is involved in the inhibition of platelet aggregation induced by serotonin or in combination with ADP in platelets from various species. This compound has shown effectiveness in both in vitro and in vivo studies related to platelet aggregation, illustrating its potential in pharmacological applications (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Contraceptive Efficacy

In the realm of reproductive health, this compound was involved in a clinical trial for contraceptive efficacy. The compound demonstrated significant results with minimal side effects, indicating its potential application in contraceptive methods (Sakiz, Azadian-Boulanger, Ojasoo, & Laraque, 1976).

Chemical Synthesis

The compound has been synthesized for various applications, including as an intermediate in chemical processes. Its synthesis from Ethyl nipecotate through a series of steps including chiral separation and Boc protection highlights its utility in chemical synthesis (Jiang Jie-yin, 2015).

Chiral Analysis in Pharmaceuticals

In pharmaceutical analysis, this compound has been used in studying the chiral separation of enantiomers. It played a key role in understanding the differential activity of R- and S-enantiomers in various pharmaceuticals, indicating its significance in drug development and quality control (Ramisetti, Arnipalli, Nimmu, & Bondigalla, 2017).

Biocatalysis

The compound has been used in biocatalysis, for instance, in the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway. This application demonstrates its utility in biotechnological processes, especially in the production of intermediates for pharmaceuticals (Yang, Wang, Yang, An, Xiang, & Zhang, 2012).

Antibacterial Research

This compound has been studied for its antibacterial activity. The compound's effectiveness against bacterial growth, particularly in the case of Escherichia coli and Staphylococcus aureus, has been observed, indicating its potential in developing new antibacterial agents (Li, Liu, Wu, & Qu, 2010).

Geroprotection

In gerontology, the compound has shown potential as a geroprotector, prolonging the lifespan of certain mouse models. This suggests its application in studies related to aging and lifespan extension (Emanuel & Obukhova, 1978).

Electrophysiological Studies

Electrophysiological studies have utilized this compound to understand its effects on reflexes in humans, providing insights into its potential applications in neurological research and therapy (Guirimand, Dupont, Bouhassira, Brasseur, & Chauvin, 1999).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or targets .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This would involve discussing potential applications, ongoing research, and areas for future study .

Properties

IUPAC Name

(3R)-3-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJPOPZYIIQVBQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733801
Record name (3R)-3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218785-38-7
Record name (3R)-3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.